3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, acetate
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Overview
Description
3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, acetate is a synthetic organic compound known for its vibrant color and fluorescence properties. It belongs to the family of indolium salts, which are widely used in various scientific and industrial applications due to their unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, acetate typically involves a multi-step process. One common method includes the condensation of 4-(diethylamino)benzaldehyde with 1,3,3-trimethyl-2-methyleneindoline in the presence of an acid catalyst. The resulting intermediate is then reacted with acetic anhydride to form the acetate salt. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced indolium derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced indolium compounds.
Substitution: Various substituted indolium derivatives depending on the nucleophile used.
Scientific Research Applications
3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, acetate has numerous applications in scientific research:
Chemistry: Used as a fluorescent dye in various analytical techniques, including fluorescence microscopy and flow cytometry.
Biology: Employed in the labeling of biological molecules for imaging and tracking purposes.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.
Industry: Utilized in the manufacturing of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The compound exerts its effects primarily through its fluorescence properties. Upon excitation by light, the compound emits light at a different wavelength, making it useful for imaging and detection purposes. In photodynamic therapy, the compound generates reactive oxygen species that can induce cell death in targeted cancer cells. The molecular targets and pathways involved include the interaction with cellular components such as proteins and nucleic acids, leading to oxidative damage and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3H-Indolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, acetate
- 3H-Indolium, 2-[2-[4-(methoxy)phenyl]ethenyl]-1,3,3-trimethyl-, acetate
- 3H-Indolium, 2-[2-[4-(ethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, acetate
Uniqueness
Compared to similar compounds, 3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, acetate exhibits higher fluorescence intensity and stability. Its unique structure allows for better interaction with biological molecules, making it more effective in imaging and therapeutic applications.
Properties
CAS No. |
64346-30-1 |
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Molecular Formula |
C23H29N2.C2H3O2 C25H32N2O2 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N,N-diethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;acetate |
InChI |
InChI=1S/C23H29N2.C2H4O2/c1-6-25(7-2)19-15-12-18(13-16-19)14-17-22-23(3,4)20-10-8-9-11-21(20)24(22)5;1-2(3)4/h8-17H,6-7H2,1-5H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
KEUVYXFBMUFRGG-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2=[N+](C3=CC=CC=C3C2(C)C)C.CC(=O)[O-] |
Origin of Product |
United States |
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